molecular formula C14H18N4O2 B6316212 Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1775632-58-0

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B6316212
CAS RN: 1775632-58-0
M. Wt: 274.32 g/mol
InChI Key: XBZGYDCZCMQERX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For example, the IR spectrum and NMR spectrum (both 1H and 13C) can provide valuable information about the functional groups and the carbon and hydrogen environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 5(4)-aminopyrazoles have been used as effective reagents in the synthesis of pyrazolo-annulated pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis of Pyrazoloannulated Pyridines

This compound serves as a reagent in the synthesis of pyrazoloannulated pyridines, which are important for constructing fused heterocyclic systems . These systems are significant due to their presence in various biologically active molecules.

Development of Kinase Inhibitors

Pyrazolo[3,4-b]pyridine derivatives, to which MFCD32666068 belongs, have been identified as potent kinase inhibitors . Kinase inhibition is a crucial therapeutic strategy in the treatment of cancers and other diseases.

Pharmaceutical Applications

The structure of MFCD32666068 is closely related to compounds that have shown promise as pharmaceuticals. For example, derivatives of pyrazolo[3,4-b]pyridines have been used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .

Enzyme Inhibition Research

Compounds similar to MFCD32666068 have been found to inhibit enzymes like acetylcholinesterase and butyryl-cholinesterase . This is relevant in the context of neurodegenerative diseases such as Alzheimer’s.

Antiviral Research

Derivatives of pyrazolo[3,4-b]pyridines have exhibited activity against non-polio enterovirus EV-A71 in cell-based assays . This suggests potential applications of MFCD32666068 in antiviral drug development.

Chemotaxis Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages . This indicates a possible role for MFCD32666068 in the treatment of inflammatory conditions.

Future Directions

The future directions for the study of “Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” and similar compounds could include further exploration of their synthesis, characterization, and potential applications in various fields such as pharmaceuticals .

properties

IUPAC Name

ethyl 1,3-dimethyl-4-(prop-2-enylamino)pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h5,8H,1,6-7H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZGYDCZCMQERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC=C)C(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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